4-Desamine-4-hydroxy triamterene 4-Desamine-4-hydroxy triamterene Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Triamterene Related Compound B is a pharmaceutical impurity of triamterene. Triamterene in combination with thiazide diuretic, such as benzthiazide shows potent antihypertensive activity with synergistic action and is also useful in treating edema associated with mild to moderate congestive heart failure.

Brand Name: Vulcanchem
CAS No.: 19375-89-4
VCID: VC20846429
InChI: InChI=1S/C12H10N6O/c13-9-7(6-4-2-1-3-5-6)15-8-10(16-9)17-12(14)18-11(8)19/h1-5H,(H5,13,14,16,17,18,19)
SMILES: C1=CC=C(C=C1)C2=NC3=C(N=C2N)N=C(NC3=O)N
Molecular Formula: C12H10N6O
Molecular Weight: 254.25 g/mol

4-Desamine-4-hydroxy triamterene

CAS No.: 19375-89-4

Cat. No.: VC20846429

Molecular Formula: C12H10N6O

Molecular Weight: 254.25 g/mol

* For research use only. Not for human or veterinary use.

4-Desamine-4-hydroxy triamterene - 19375-89-4

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Triamterene Related Compound B is a pharmaceutical impurity of triamterene. Triamterene in combination with thiazide diuretic, such as benzthiazide shows potent antihypertensive activity with synergistic action and is also useful in treating edema associated with mild to moderate congestive heart failure.

CAS No. 19375-89-4
Molecular Formula C12H10N6O
Molecular Weight 254.25 g/mol
IUPAC Name 2,7-diamino-6-phenyl-3H-pteridin-4-one
Standard InChI InChI=1S/C12H10N6O/c13-9-7(6-4-2-1-3-5-6)15-8-10(16-9)17-12(14)18-11(8)19/h1-5H,(H5,13,14,16,17,18,19)
Standard InChI Key UDZYJMZMGMKNJZ-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=C(NC3=NC(=NC(=O)C3=N2)N)N
SMILES C1=CC=C(C=C1)C2=NC3=C(N=C2N)N=C(NC3=O)N
Canonical SMILES C1=CC=C(C=C1)C2=C(NC3=NC(=NC(=O)C3=N2)N)N

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